N-cyclohexyl-2-{2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-2-{2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE: is a complex organic compound that features a cyclohexyl group, a purine derivative, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-{2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE typically involves multiple steps, including the formation of the purine and benzodiazole intermediates, followed by their coupling and subsequent functionalization. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-{2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
N-CYCLOHEXYL-2-{2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE: has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving purine and benzodiazole derivatives.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
N-CYCLOHEXYL-2-{2-[(1,3,7-TRIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]-1H-1,3-BENZODIAZOL-1-YL}ACETAMIDE: can be compared with similar compounds, such as other purine or benzodiazole derivatives. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:
1,3,7-Trimethylxanthine: A purine derivative with stimulant properties.
Benzodiazepines: A class of compounds with sedative and anxiolytic effects.
Properties
Molecular Formula |
C23H27N7O3S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylbenzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H27N7O3S/c1-27-18-19(28(2)23(33)29(3)20(18)32)26-21(27)34-22-25-15-11-7-8-12-16(15)30(22)13-17(31)24-14-9-5-4-6-10-14/h7-8,11-12,14H,4-6,9-10,13H2,1-3H3,(H,24,31) |
InChI Key |
RZMUZKFDZXCPER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3CC(=O)NC5CCCCC5)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.